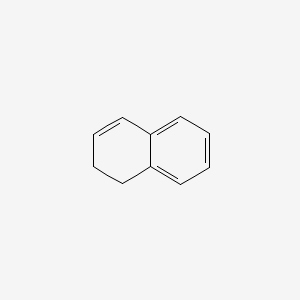

1,2-Dihydronaphthalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-6-10-8-4-3-7-9(10)5-1/h1-3,5-7H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIFWROAQVVDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858713 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, faintly yellow-green, liquid; [MSDSonline] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.28 [mmHg] | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7902 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

447-53-0, 29828-28-2 | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=447-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000447530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029828282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dihydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIHYDRONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C765E5F653 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2-Dihydronaphthalene from Naphthalene via Birch Reduction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,2-dihydronaphthalene (B1214177) from naphthalene (B1677914), focusing on the Birch reduction and subsequent isomerization. It is intended for a technical audience and details the reaction mechanisms, experimental protocols, and quantitative data to facilitate the successful laboratory preparation of this valuable synthetic intermediate.

Introduction

This compound is a crucial building block in organic synthesis, serving as a precursor for a variety of more complex molecules, including pharmaceuticals and materials. Its synthesis from the readily available and inexpensive starting material, naphthalene, is a common and cost-effective approach. The most prevalent method for this transformation is the Birch reduction, which initially yields the kinetic product, 1,4-dihydronaphthalene (B28168). Subsequent isomerization under basic conditions affords the desired, thermodynamically more stable this compound. This guide will delve into the intricacies of this two-step process, providing the necessary information for its practical implementation.

Reaction Mechanism and Theory

The synthesis of this compound from naphthalene via a Birch reduction is a two-stage process:

-

Birch Reduction of Naphthalene: This reaction proceeds via a dissolving metal reduction in liquid ammonia (B1221849) with an alcohol as a proton source. The reaction is initiated by the transfer of a solvated electron from the alkali metal (typically sodium or lithium) to the naphthalene ring, forming a radical anion. This is followed by protonation by the alcohol to yield a radical. A second electron transfer and subsequent protonation complete the reduction to 1,4-dihydronaphthalene. This isomer is the kinetically favored product.

-

Isomerization to this compound: The initially formed 1,4-dihydronaphthalene can be isomerized to the more thermodynamically stable this compound. This isomerization is typically catalyzed by a base, such as the sodium alkoxide formed in situ during the Birch reduction or by the addition of a stronger base. The conjugated double bond system in this compound is more stable than the isolated double bonds in the 1,4-isomer.

Kinetic vs. Thermodynamic Control

The formation of 1,4-dihydronaphthalene as the initial product is a classic example of kinetic control. The reaction proceeds through the lowest energy transition state to give the fastest-formed product. However, given sufficient energy or the presence of a catalyst (in this case, a base), the system can equilibrate to the more stable thermodynamic product, this compound.

Quantitative Data

The following tables summarize the quantitative data for the Birch reduction of naphthalene and the subsequent isomerization to this compound. It is important to note that reaction conditions can be varied to favor either the kinetic or thermodynamic product.

Table 1: Product Distribution in the Birch Reduction of Naphthalene

| Alkali Metal | Alcohol | Temperature (°C) | Solvent | Product Ratio (1,4-DHN : 1,2-DHN) | Reference |

| Sodium | Isopropanol | 75 - 250 | Hexane | ~7.13 : 1 | [1] |

| Sodium | Ethanol (B145695) | -33 | Liquid Ammonia/Diethyl Ether | Major 1,4-DHN | [2] |

Table 2: Isomerization of 1,4-Dihydronaphthalene to this compound

| Base | Solvent | Temperature (°C) | Yield of 1,2-DHN | Reference |

| Sodium Hydroxide | Aqueous/Organic | Room Temperature | Isomerization observed | [1] |

| LiNH₂ (from Li/FeCl₃) | Liquid Ammonia | Elevated | Isomerization observed |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound from naphthalene.

Birch Reduction of Naphthalene to 1,4-Dihydronaphthalene

This protocol is adapted from established Birch reduction procedures.

Materials:

-

Naphthalene

-

Sodium metal

-

Liquid ammonia, anhydrous

-

Ethanol, absolute

-

Diethyl ether, anhydrous

-

Ammonium (B1175870) chloride, saturated aqueous solution

-

Ice-salt bath

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel.

-

Cool the flask in an ice-salt bath and condense anhydrous liquid ammonia into the flask.

-

Carefully add small pieces of sodium metal to the stirred liquid ammonia until a persistent blue color is obtained.

-

Dissolve naphthalene in a minimal amount of anhydrous diethyl ether and add it dropwise to the sodium-ammonia solution.

-

After the addition is complete, stir the reaction mixture for 2-3 hours.

-

Slowly add absolute ethanol to the reaction mixture to quench the excess sodium, indicated by the disappearance of the blue color.

-

Allow the ammonia to evaporate overnight under a fume hood.

-

Carefully add a saturated aqueous solution of ammonium chloride to the residue to quench the reaction.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which is primarily 1,4-dihydronaphthalene.

Isomerization of 1,4-Dihydronaphthalene to this compound

This protocol is based on the principle of base-catalyzed isomerization.

Materials:

-

Crude 1,4-dihydronaphthalene from the previous step

-

Sodium ethoxide (can be prepared in situ or used as a solid)

-

Ethanol, absolute

-

Hydrochloric acid, dilute

-

Diethyl ether

Procedure:

-

Dissolve the crude 1,4-dihydronaphthalene in absolute ethanol.

-

Add a catalytic amount of sodium ethoxide to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the isomerization by a suitable analytical technique (e.g., GC-MS or NMR).

-

Once the isomerization is complete, cool the reaction mixture to room temperature.

-

Neutralize the mixture with dilute hydrochloric acid.

-

Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

Purification and Characterization

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization Data:

-

This compound:

-

Appearance: Colorless liquid

-

Boiling Point: 89 °C at 16 mmHg

-

Density: 0.997 g/mL at 25 °C

-

Refractive Index: n20/D 1.582

-

-

1,4-Dihydronaphthalene:

-

Appearance: Colorless solid or liquid

-

Melting Point: 25-26 °C

-

Boiling Point: 212 °C

-

Visualizations

Reaction Mechanism

Experimental Workflow

Kinetic vs. Thermodynamic Control

References

The Catalytic Dehydrogenation of Tetralin: A Technical Guide to the Formation of 1,2-Dihydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the formation of 1,2-dihydronaphthalene (B1214177) from tetralin, a critical reaction in various industrial and synthetic processes. This document outlines the catalytic systems, reaction kinetics, and experimental protocols relevant to this transformation, presenting quantitative data in a clear, tabular format and illustrating key pathways through detailed diagrams.

Introduction

The dehydrogenation of tetralin (1,2,3,4-tetrahydronaphthalene) is a fundamental chemical transformation that serves as a model for understanding catalytic processes on polycyclic hydrocarbons. The initial and often rate-determining step in the aromatization of tetralin to naphthalene (B1677914) is the formation of this compound. This intermediate is of significant interest in organic synthesis and is a key component in hydrogen-donor solvent systems, such as those used in coal liquefaction and heavy oil upgrading.[1][2][3] A thorough understanding of the mechanism governing its formation is paramount for optimizing reaction conditions, enhancing catalyst performance, and maximizing the yield of desired products.

Catalytic Systems and Reaction Mechanism

The conversion of tetralin to this compound is predominantly achieved through heterogeneous catalysis, employing a variety of transition metal catalysts.

Catalysts:

-

Platinum Group Metals (PGMs): Palladium (Pd) and Platinum (Pt) are highly effective for this transformation, typically supported on high-surface-area materials like activated carbon (C) or alumina (B75360) (Al₂O₃).[4] Density Functional Theory (DFT) calculations and experimental results suggest that while Pt is more active for the dehydrogenation of decalin to tetralin, Pd exhibits a more energetically favorable pathway for the subsequent dehydrogenation of tetralin to naphthalene.[4]

-

Nickel-Molybdenum (NiMo) and Cobalt-Molybdenum (CoMo) Catalysts: Supported on alumina, these catalysts are also widely used, particularly in hydrotreating and heavy oil upgrading processes.[1][5]

Reaction Mechanism: The dehydrogenation of tetralin on a metal catalyst surface is believed to proceed via a stepwise mechanism, which can be described by the Langmuir-Hinshelwood model. This model assumes that the reaction occurs between molecules adsorbed on the catalyst surface.

A plausible mechanistic pathway, particularly for palladium catalysts, involves the following steps:

-

Adsorption: Tetralin adsorbs onto the active sites of the catalyst.

-

Oxidative Addition: The palladium catalyst facilitates the oxidative addition into a labile benzylic C-H bond of tetralin. This forms a Pd(II) intermediate.

-

Isomerization and β-Hydride Elimination: The intermediate can then isomerize, leading to the formation of a π-complex. Subsequent β-hydride elimination releases a hydrogen atom, which combines with another to form H₂ gas.

-

Desorption: The resulting this compound desorbs from the catalyst surface.

This process can then be repeated for the conversion of this compound to naphthalene.

Quantitative Data on Tetralin Dehydrogenation

The following tables summarize key quantitative data from various studies on the catalytic dehydrogenation of tetralin.

| Catalyst | Support | Temperature (°C) | Pressure (bar) | Tetralin Conversion (%) | Naphthalene Selectivity (%) | Reference |

| NiMo | Al₂O₃ | 300 | 18 | ~40 (hydrogenation) | 12.7 (dehydrogenation byproduct) | [1] |

| NiMo | Al₂O₃ | 250-350 | 18 | 40-88 | Not specified | [5] |

| Pd | C | 220 | Not specified | High | High | [4] |

| Fe₂O₃ | None | 380 | 50 (H₂) | 34.72 | Major product | [2] |

| Fe₂O₃ | None | 420 | 50 (H₂) | 52.74 | Major product | [2] |

| Catalyst | Support | Key Kinetic Parameters | Reference |

| NiMo | Al₂O₃ | Apparent activation energy for naphthalene hydrogenation: 16.3 kJ/mol | [1] |

| Pt, Ni, Pd | Al₂O₃ | The reaction kinetics can be fitted with a generalized Langmuir-Hinshelwood model. | [6] |

Experimental Protocols

Below are representative experimental protocols for the catalytic dehydrogenation of tetralin.

General Procedure for Catalytic Dehydrogenation in a Batch Reactor

Materials:

-

Tetralin (reactant)

-

Catalyst (e.g., 5% Pd/C)

-

Inert solvent (e.g., decane, if required)

-

High-pressure autoclave reactor with magnetic stirring

-

Gas supply (e.g., N₂ or Ar for inert atmosphere, H₂ for initial catalyst reduction if needed)

-

Heating mantle with temperature controller

-

Gas chromatograph (GC) for product analysis

Procedure:

-

Catalyst Preparation (if required): The catalyst (e.g., 5% Pd/C) is weighed and loaded into the autoclave. If the catalyst requires pre-reduction, it is heated under a flow of H₂ at a specified temperature (e.g., 300°C) for a designated time.

-

Reactant Loading: The reactor is cooled to room temperature, and a known amount of tetralin is introduced.

-

Reaction Setup: The reactor is sealed and purged several times with an inert gas (e.g., N₂) to remove air.

-

Reaction Conditions: The reactor is heated to the desired temperature (e.g., 250-350°C) and pressurized to the target pressure (e.g., 18 bar) with the inert gas.[5] The reaction mixture is stirred continuously.

-

Sampling and Analysis: Aliquots of the reaction mixture are periodically withdrawn, cooled, and analyzed by GC to determine the conversion of tetralin and the selectivity towards this compound and other products.

-

Reaction Termination: After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released. The product mixture is collected and filtered to remove the catalyst.

Analytical Method: Gas Chromatography (GC)

-

Column: A capillary column suitable for hydrocarbon analysis (e.g., HP-5).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 50°C and ramping up to 250°C.

-

Quantification: Product quantification is performed by comparing peak areas with those of known standards.

Visualizations

Reaction Pathway of Tetralin Dehydrogenation

Caption: Overall reaction pathway for the dehydrogenation of tetralin to naphthalene.

Experimental Workflow for Catalytic Dehydrogenation

Caption: A typical experimental workflow for studying the catalytic dehydrogenation of tetralin.

Logical Relationship of Mechanistic Steps on a Catalyst Surface

Caption: Simplified logical flow of the key mechanistic steps in the catalytic dehydrogenation of tetralin.

References

- 1. Hydrogenation and Dehydrogenation of Tetralin and Naphthalene to Explore Heavy Oil Upgrading Using NiMo/Al2O3 and CoMo/Al2O3 Catalysts Heated with Steel Balls via Induction [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetralin - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 6. researchgate.net [researchgate.net]

Stereoselective Synthesis of 1,2-Dihydronaphthalene Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2-dihydronaphthalene (B1214177) scaffold is a privileged structural motif present in a wide array of biologically active natural products and pharmaceutical agents. The precise control of stereochemistry in these molecules is often paramount to their therapeutic efficacy. This technical guide provides a comprehensive overview of the core stereoselective methods for the synthesis of this compound derivatives, with a focus on data-driven comparison of methodologies, detailed experimental protocols, and a clear visualization of the underlying reaction pathways.

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures, offering a metal-free and often milder alternative to traditional methods. Two prominent organocatalytic strategies for the synthesis of this compound derivatives are highlighted below.

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have proven to be versatile catalysts for a variety of asymmetric transformations. In the context of this compound synthesis, NHCs can catalyze cascade annulation reactions to afford highly functionalized products with excellent stereocontrol.

A notable example involves the diastereo- and enantioselective cascade annulation of benzodiketones and enals under oxidative conditions. This method provides access to 1,2-dihydronaphthalenes bearing two adjacent stereocenters with high yields and stereoselectivities.[1][2][3]

Experimental Protocol: General Procedure for the NHC-Catalyzed Cascade Annulation

To a solution of the benzodiketone (0.1 mmol) and the NHC precatalyst (0.02 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) is added the enal (0.2 mmol) and an oxidant (e.g., benzoquinone, 0.12 mmol). The reaction mixture is stirred at a specified temperature (e.g., 40 °C) until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired this compound derivative. (Note: This is a generalized procedure and specific conditions may vary depending on the substrates and catalyst used. Please refer to the supporting information of the cited literature for detailed protocols.)

Table 1: NHC-Catalyzed Synthesis of this compound Derivatives

| Entry | Benzodiketone | Enal | Yield (%) | dr | ee (%) | Reference |

| 1 | 1,3-Indandione | Cinnamaldehyde | 95 | >20:1 | 98 | [1] |

| 2 | 1,3-Indandione | 4-Chlorocinnamaldehyde | 97 | >20:1 | 99 | [1] |

| 3 | 1,3-Indandione | 4-Methylcinnamaldehyde | 92 | >20:1 | 97 | [1] |

| 4 | 1,3-Indandione | 2-Thiophenecarboxaldehyde | 85 | >20:1 | 95 | [1] |

Reaction Pathway: NHC-Catalyzed Cascade Annulation

Caption: Proposed catalytic cycle for the NHC-catalyzed cascade annulation.

Chiral Phosphoric Acid Catalysis with Isobenzopyrylium Ions

Another powerful organocatalytic approach involves the in situ generation of isobenzopyrylium ions from acetals, which then undergo a formal [4+2] cycloaddition with a nucleophile in the presence of a chiral phosphoric acid catalyst. This method allows for the highly enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes. A key feature of this reaction is the generation of a chiral counteranion from the phosphoric acid and a boronic acid, which controls the stereochemical outcome.[4][5]

Experimental Protocol: General Procedure for the Chiral Phosphoric Acid-Catalyzed Reaction

To a solution of the acetal (B89532) precursor (0.1 mmol) and the chiral phosphoric acid catalyst (0.01 mmol) in a suitable solvent (e.g., CH2Cl2, 1.0 mL) at a specified temperature (e.g., 0 °C) is added the boronic acid (0.12 mmol) and a dehydrating agent (e.g., MgSO4). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired this compound derivative. (Note: This is a generalized procedure and specific conditions may vary. Please refer to the supporting information of the cited literature for detailed protocols.)

Table 2: Chiral Phosphoric Acid-Catalyzed Synthesis of 1,2-Dihydronaphthalenes

| Entry | Acetal Precursor | Boronic Acid | Yield (%) | dr | ee (%) | Reference |

| 1 | 2-Phenyl-1,3-dioxolane | (E)-Styrylboronic acid | 95 | >20:1 | 96 | [4] |

| 2 | 2-(4-Methoxyphenyl)-1,3-dioxolane | (E)-Styrylboronic acid | 92 | >20:1 | 95 | [4] |

| 3 | 2-Phenyl-1,3-dioxolane | (E)-(4-Chlorostyryl)boronic acid | 90 | >20:1 | 97 | [4] |

| 4 | 2-Phenyl-1,3-dioxolane | (E)-(4-Methylstyryl)boronic acid | 93 | >20:1 | 94 | [4] |

Logical Workflow: Chiral Phosphoric Acid Catalysis

Caption: Logical workflow of the chiral phosphoric acid-catalyzed synthesis.

Metal-Catalyzed Methods

Transition metal catalysis offers a broad spectrum of highly efficient and selective methods for the synthesis of chiral molecules, including this compound derivatives.

Copper-Catalyzed Intramolecular Reductive Cyclization

An efficient approach to enantioenriched this compound-1-ols involves the copper-catalyzed intramolecular reductive cyclization of benz-tethered 1,3-dienes containing a ketone moiety. This method provides access to biologically relevant scaffolds with excellent enantio- and diastereoselectivity.[6]

Experimental Protocol: General Procedure for Copper-Catalyzed Intramolecular Reductive Cyclization

In a glovebox, a mixture of a copper salt (e.g., Cu(OAc)2, 5 mol %), a chiral ligand (e.g., a phosphine (B1218219) ligand, 6 mol %), and a silane (B1218182) reducing agent (e.g., PhSiH3, 2.0 equiv) in a suitable solvent (e.g., THF, 0.1 M) is stirred at room temperature for 30 minutes. The substrate (benz-tethered 1,3-diene, 1.0 equiv) is then added, and the reaction mixture is stirred at a specified temperature until completion. The reaction is quenched, and the product is isolated and purified by column chromatography. (Note: This is a generalized procedure. Please refer to the original literature for specific details.)

Table 3: Copper-Catalyzed Intramolecular Reductive Cyclization

| Entry | Substrate | Ligand | Yield (%) | dr | ee (%) | Reference |

| 1 | (E)-1-(2-(penta-2,4-dien-1-yl)phenyl)ethan-1-one | (R)-DTBM-SEGPHOS | 95 | >20:1 | 98 | [6] |

| 2 | (E)-1-(2-(5-phenylpenta-2,4-dien-1-yl)phenyl)ethan-1-one | (R)-DTBM-SEGPHOS | 92 | >20:1 | 97 | [6] |

| 3 | (E)-1-(5-chloro-2-(penta-2,4-dien-1-yl)phenyl)ethan-1-one | (R)-DTBM-SEGPHOS | 88 | >20:1 | 96 | [6] |

| 4 | (E)-1-(2-(penta-2,4-dien-1-yl)naphthalen-1-yl)ethan-1-one | (R)-DTBM-SEGPHOS | 90 | >20:1 | 95 | [6] |

Reaction Pathway: Copper-Catalyzed Intramolecular Cyclization

Caption: Proposed catalytic cycle for the copper-catalyzed intramolecular reductive cyclization.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. The development of asymmetric variants has enabled the stereoselective synthesis of a vast number of complex molecules, including precursors to this compound derivatives.

While specific examples directly yielding 1,2-dihydronaphthalenes via asymmetric Diels-Alder reactions are diverse and often substrate-specific, the general principle involves the reaction of a diene with a dienophile, where the stereochemistry is controlled by a chiral catalyst or a chiral auxiliary. Subsequent transformations can then lead to the desired this compound core.

Enantioselective Desymmetrization

Enantioselective desymmetrization of meso compounds is an elegant strategy for the synthesis of chiral molecules. This approach involves the selective transformation of one of two enantiotopic functional groups in a prochiral substrate, thereby creating a chiral product. For the synthesis of this compound precursors, the desymmetrization of meso-diols or cyclohexadienones can be employed.[7][8]

For instance, the enzymatic desymmetrization of prochiral cyclohexa-2,5-dienones using ene-reductases can provide chiral cyclohexenones, which are valuable precursors for this compound derivatives.[9]

Table 4: Enantioselective Desymmetrization for Chiral Cyclohexenone Synthesis

| Entry | Substrate | Enzyme | Yield (%) | ee (%) | Reference |

| 1 | 4,4-Dimethylcyclohexa-2,5-dienone | OPR3 | 98 | >99 | [9] |

| 2 | 4-Ethyl-4-methylcyclohexa-2,5-dienone | YqjM | 95 | 98 | [9] |

| 3 | 4-Propyl-4-methylcyclohexa-2,5-dienone | OPR3 | 92 | >99 | [9] |

| 4 | Spiro[5.5]undeca-1,4-dien-3-one | YqjM | 90 | 97 | [9] |

Experimental Workflow: Enzymatic Desymmetrization

Caption: General workflow for the synthesis of this compound derivatives via enzymatic desymmetrization.

Conclusion

The stereoselective synthesis of this compound derivatives is a dynamic and evolving field of research. This guide has provided an overview of several powerful catalytic methodologies, including organocatalytic and metal-catalyzed approaches, as well as the elegant strategy of enantioselective desymmetrization. The choice of a particular method will depend on the specific target molecule, desired stereochemistry, and available resources. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes to these important chiral building blocks.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Collection - Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative NâHeterocyclic Carbene Catalysis - Organic Letters - Figshare [acs.figshare.com]

- 3. Enantioselective Synthesis of 1,2-Dihydronaphthalenes via Oxidative N-Heterocyclic Carbene Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organocatalytic enantio- and diastereoselective synthesis of 1,2-dihydronaphthalenes from isobenzopyrylium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Asymmetric Synthesis of this compound-1-ols via Copper-Catalyzed Intramolecular Reductive Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BJOC - Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Stability of 1,2-Dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical methods used to evaluate the stability of 1,2-dihydronaphthalene (B1214177). The document outlines the core concepts of its partial aromaticity, details the computational approaches for calculating its thermodynamic properties, and presents available experimental data for comparison. This guide is intended to serve as a resource for researchers in computational chemistry, medicinal chemistry, and materials science.

Introduction: The Partial Aromaticity of this compound

This compound is a partially hydrogenated polycyclic aromatic hydrocarbon. Its structure, consisting of a benzene (B151609) ring fused to a cyclohexene (B86901) ring, results in a molecule that is not fully aromatic, as the π-electron conjugation does not extend across the entire bicyclic system. While the phenyl subunit imparts a degree of aromatic character, the presence of the dihydro- portion makes its reactivity more akin to that of an alkene[1]. The stability of this compound is a subject of interest, particularly in comparison to its isomer, 1,4-dihydronaphthalene, which is suggested to be more stable due to more effective resonance stabilization.

Theoretical Approaches to Stability Calculation

The stability of a molecule like this compound can be assessed through various computational chemistry methods. The primary goal of these calculations is to determine thermodynamic quantities that provide a quantitative measure of stability.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) methods are powerful tools for calculating the electronic structure and energy of molecules. DFT, in particular, offers a good balance between accuracy and computational cost for molecules of this size. The B3LYP functional, often paired with basis sets such as 6-31G* or def2-TZVP, is a commonly employed method for such investigations[2]. These calculations can yield the total electronic energy of the molecule, which is a fundamental indicator of its stability.

Heat of Formation

The standard enthalpy of formation (ΔHf°) is a key thermodynamic property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. Theoretical calculations can predict the gas-phase enthalpy of formation. This is often achieved by calculating the total atomization energy of the molecule and then combining it with the experimental enthalpies of formation of the constituent atoms.

Resonance Energy

Resonance energy provides a measure of the extra stability a molecule gains from the delocalization of its π-electrons compared to a hypothetical localized structure. While direct calculation of resonance energy can be complex, it can be estimated using various theoretical models that compare the energy of the actual molecule with that of a non-resonating reference structure.

Aromaticity Indices

To quantify the degree of aromaticity, several computational indices have been developed:

-

Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic character.

-

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated by placing a "ghost" atom at the center of a ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity.

Quantitative Data on the Stability of this compound

| Property | Experimental Value | Units | Reference |

| Standard Molar Enthalpy of Formation (Gas, 298.15 K) | 86.9 ± 1.5 | kJ/mol | --INVALID-LINK-- |

| Standard Molar Entropy (Gas, 298.15 K) | 345.5 ± 3.5 | J/mol·K | --INVALID-LINK-- |

Note: A comprehensive search of the literature did not yield specific published values for the theoretically calculated total energy, heat of formation, resonance energy, or HOMA/NICS indices for this compound that could be included in this table. Researchers are encouraged to perform their own calculations using the methodologies described in this guide.

Methodologies for Theoretical Calculations

General Computational Protocol for Stability Analysis

A typical workflow for the theoretical calculation of this compound's stability involves the following steps:

-

Structure Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. This is commonly performed using DFT methods, for example, with the B3LYP functional and a 6-31G* or larger basis set.

-

Frequency Calculation: A frequency analysis is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

-

Single-Point Energy Calculation: A more accurate single-point energy calculation may be performed on the optimized geometry using a higher level of theory or a larger basis set to refine the electronic energy.

-

Property Calculation: Based on the results of the above calculations, various properties related to stability, such as the enthalpy of formation and aromaticity indices, can be derived.

Example DFT Calculation Setup

While specific input files are software-dependent, a general setup for a geometry optimization and frequency calculation of this compound using a program like Gaussian would include keywords specifying:

-

The DFT method (e.g., B3LYP).

-

The basis set (e.g., 6-31G*).

-

The type of calculation (e.g., Opt for optimization and Freq for frequency).

-

The charge and multiplicity of the molecule (0 and 1 for neutral this compound).

Visualizing Computational Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the logical flow of a theoretical stability analysis and the concept of partial aromaticity in this compound.

Caption: Workflow for the theoretical calculation of molecular stability.

Caption: Conceptual diagram of partial aromaticity in this compound.

References

Spectroscopic Characterization of 1,2-Dihydronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1,2-Dihydronaphthalene, a crucial intermediate in chemical synthesis and metabolic pathways. This document details the key spectroscopic data, experimental protocols for obtaining this data, and a visualization of its relevant metabolic processing.

Molecular and Spectroscopic Data Summary

This compound (C₁₀H₁₀, Molar Mass: 130.19 g/mol ) is a bicyclic aromatic hydrocarbon.[1] Its spectroscopic signature provides a unique fingerprint for its identification and characterization. The following tables summarize the key quantitative data from various spectroscopic techniques.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.29 - 6.85 | m | - | Aromatic Protons |

| 6.421 | d | 9.6 | Olefinic Proton |

| 5.988 | dt | 9.6, 4.2 | Olefinic Proton |

| 2.75 | t | 8.0 | Allylic Protons |

| 2.28 | m | - | Homoallylic Protons |

Solvent: CDCl₃. Data sourced from ChemicalBook.[2]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| 135.2 |

| 132.8 |

| 129.3 |

| 127.8 |

| 127.1 |

| 126.8 |

| 126.3 |

| 125.9 |

| 28.1 |

| 23.0 |

Solvent: Not specified. Data sourced from ChemicalBook.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3020 | Medium | Aromatic C-H Stretch |

| 2935, 2840 | Medium | Aliphatic C-H Stretch |

| 1645 | Medium | C=C Stretch |

| 1480, 1450 | Strong | Aromatic C=C Stretch |

| 740 | Strong | Ortho-disubstituted Benzene C-H Bend |

Sample Phase: Liquid film. Data interpreted from NIST WebBook spectra.[3]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 130 | 100 | [M]⁺ (Molecular Ion) |

| 129 | 80 | [M-H]⁺ |

| 128 | 50 | [M-2H]⁺ |

| 115 | 60 | [M-CH₃]⁺ |

| 102 | 20 | [M-C₂H₄]⁺ |

| 91 | 30 | Tropylium Ion [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI). Data interpreted from NIST WebBook spectra.[4]

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic characterization of this compound. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2.1.2 ¹H NMR Spectroscopy

-

Spectrometer: 300-600 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Temperature: Room temperature (e.g., 298 K).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

2.1.3 ¹³C NMR Spectroscopy

-

Spectrometer: 75-150 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).[5]

-

Number of Scans: 128 to 1024 scans, or more for dilute samples, are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[5]

-

Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.[5]

-

Temperature: Room temperature (e.g., 298 K).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

2.2.1 Sample Preparation (Liquid Sample)

-

As this compound is a liquid at room temperature, a "neat" sample can be used.[1][6]

-

Place a single drop of the liquid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.[7]

2.2.2 Data Acquisition

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

2.3.1 Sample Introduction

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a suitable method.

-

Alternatively, Gas Chromatography (GC) can be coupled with the mass spectrometer (GC-MS) for separation from a mixture and subsequent analysis.

2.3.2 Data Acquisition

-

Mass Spectrometer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

-

Ionization Mode: Electron Ionization (EI) at 70 eV is a common method for generating fragment ions and a characteristic mass spectrum.

-

Mass Range: Scan a mass-to-charge (m/z) range that encompasses the molecular weight of the compound and its expected fragments (e.g., m/z 40-200).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which aids in structural elucidation.

Signaling Pathways and Experimental Workflows

While this compound is not typically involved in signaling pathways in the traditional biological sense, it is a key intermediate in the metabolism of naphthalene (B1677914) in various organisms. The following diagrams illustrate these metabolic pathways.

Mammalian Metabolism of Naphthalene

The following diagram illustrates the metabolic pathway of naphthalene in mammals, which proceeds through the formation of a diol epoxide.

References

- 1. This compound | C10H10 | CID 9938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(447-53-0) 1H NMR [m.chemicalbook.com]

- 3. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 4. Naphthalene, 1,2-dihydro- [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. webassign.net [webassign.net]

- 7. emeraldcloudlab.com [emeraldcloudlab.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic Reactions of 1,2-Dihydronaphthalene (B1214177)

Abstract

This compound is a valuable bicyclic hydrocarbon that serves as a versatile precursor in the synthesis of a variety of complex molecules, including pharmaceuticals and agricultural agents. Its structure, featuring both an aromatic ring and a reactive double bond within a dihydroaromatic system, presents a unique platform for studying the interplay between electrophilic addition and substitution reactions. This technical guide provides a comprehensive overview of the reactions of this compound with various electrophiles. It includes detailed discussions on epoxidation, halogenation, and nitration, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in research and development settings.

Introduction: Reactivity of this compound

This compound possesses a distinctive chemical architecture, combining the aromaticity of a benzene (B151609) ring with the reactivity of a cyclic alkene. The double bond in the partially saturated ring is susceptible to electrophilic attack, leading primarily to addition reactions. This reactivity is the focal point of its synthetic utility. Unlike naphthalene (B1677914), where electrophilic attack results in substitution to preserve the highly stable aromatic system, the energetic cost of disrupting the aromaticity in this compound's benzene ring is significantly higher. Consequently, electrophiles preferentially react with the isolated double bond of the dihydro- portion of the molecule. The primary reactions are electrophilic additions, which break the π bond and form two new σ bonds[1].

This guide explores several key electrophilic reactions of this compound, providing insight into the reaction mechanisms, product distributions, and experimental methodologies.

Epoxidation and Oxidation Reactions

The oxidation of the double bond in this compound is a cornerstone reaction for producing valuable intermediates like 1,2-epoxy-1,2,3,4-tetrahydronaphthalene (this compound oxide). This epoxide is a crucial building block in the synthesis of various biologically active compounds. Both chemical and enzymatic methods have been developed for this transformation.

Chemical Epoxidation with Peroxy Acids

A widely used and robust method for epoxidation involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA).[2] The reaction proceeds via a concerted mechanism where an electrophilic oxygen atom is transferred to the nucleophilic double bond.[3] This method is known for its high yields and reliability.

Chemoenzymatic Epoxidation

Modern synthetic approaches often leverage enzymes for their high selectivity and mild reaction conditions. Fungal peroxygenases, for instance, can catalyze the epoxidation of this compound using hydrogen peroxide as the oxidant.[2][4] These biocatalytic methods can offer high enantioselectivity, which is particularly valuable in drug development.[5] In some enzymatic systems, besides the main epoxidation product, side reactions like allylic hydroxylation can occur, leading to the formation of naphthalene hydrates which can subsequently aromatize to form naphthalene.[4]

Data Presentation: Comparison of Epoxidation Protocols

The following table summarizes key quantitative data for the chemical and chemoenzymatic epoxidation of this compound.

| Parameter | Protocol 1: Chemical Epoxidation (m-CPBA) | Protocol 2: Chemoenzymatic Epoxidation (Fungal Peroxygenase) |

| Starting Material | This compound | This compound |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (m-CPBA) | Hydrogen Peroxide (H₂O₂) |

| Catalyst | None | Recombinant Peroxygenase (rAaeUPO) |

| Solvent System | Dichloromethane (B109758) (CH₂Cl₂) and Phosphate (B84403) Buffer (pH 8) | NaPi buffer (pH 7.0) with 30% CH₃CN |

| Reaction Temperature | 0 °C to Room Temperature | 25 - 30 °C |

| Reaction Time | Overnight | 2.5 minutes - 8 hours |

| Reported Yield | 91%[2] | Up to 80% (for related substrates)[2] |

| Key Advantage | High yield, robust, well-established[2] | High selectivity, mild conditions[2] |

Experimental Workflow and Protocols

The general workflow for the epoxidation of this compound is depicted below, followed by a detailed protocol for the m-CPBA method.

Protocol: Chemical Epoxidation with m-CPBA in a Biphasic System [2]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane (CH₂Cl₂). Add an aqueous phosphate buffer (pH 8) to create a biphasic system.

-

Cooling: Vigorously stir the mixture and cool it to 0 °C in an ice bath.

-

m-CPBA Addition: Add solid m-CPBA (1.1 eq) portion-wise to the stirred mixture, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Once complete, separate the organic layer. Wash the organic layer sequentially with a 10% sodium sulfite (B76179) solution (to quench excess peroxy acid), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic extract over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude epoxide. Further purification can be achieved via column chromatography on silica (B1680970) gel.

Halogenation Reactions

The addition of halogens or pseudohalogens across the double bond of this compound is a classic example of an electrophilic addition reaction. These reactions typically proceed with high stereospecificity and regioselectivity.

Halofluorination

The halofluorination of this compound using reagents like N-halosuccinimide in the presence of a fluoride (B91410) source (e.g., hydrogen fluoride-pyridine) proceeds with Markovnikov-type regioselectivity.[6] This means the halogen (acting as the electrophile) adds to the carbon with more hydrogen atoms, and the fluoride adds to the more substituted carbon, which can better stabilize the positive charge in the intermediate. The reaction is stereospecifically anti, meaning the halogen and fluoride add to opposite faces of the double bond.[6] This is characteristic of a mechanism involving a bridged halonium ion intermediate.

Data Presentation: Halofluorination of this compound

| Electrophile Source | Nucleophile | Regioselectivity | Stereospecificity | Product |

| N-Chlorosuccinimide (NCS) | HF-Pyridine | Markovnikov | anti-addition | trans-2-Chloro-1-fluoro-1,2,3,4-tetrahydronaphthalene |

| N-Bromosuccinimide (NBS) | HF-Pyridine | Markovnikov | anti-addition | trans-2-Bromo-1-fluoro-1,2,3,4-tetrahydronaphthalene |

| N-Iodosuccinimide (NIS) | HF-Pyridine | Markovnikov | anti-addition | trans-2-Iodo-1-fluoro-1,2,3,4-tetrahydronaphthalene |

| (Based on the general principles described in the literature[6]) |

Experimental Protocol: General Halofluorination

(Adapted from the principles of halofluorination reactions[6])

-

Reaction Setup: In a fume hood, dissolve this compound (1.0 eq) in anhydrous ether in a flame-dried, nitrogen-purged flask.

-

Reagent Addition: Cool the solution to 0 °C. Slowly add a mixture of the N-halosuccinimide (NCS, NBS, or NIS; 1.1 eq) and hydrogen fluoride-pyridine complex (a slight excess).

-

Reaction Monitoring: Stir the reaction at 0 °C to room temperature. Monitor its progress by TLC or GC.

-

Work-up: Upon completion, carefully pour the mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acidic components.

-

Extraction and Purification: Extract the aqueous layer with ether. Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography.

Nitration Reactions

While electrophilic aromatic substitution is the typical outcome for the nitration of naphthalene, the reaction with this compound can be directed to the double bond under specific conditions, leading to addition products.

Photochemical Nitro/Trinitromethyl Addition

The photochemical reaction of naphthalene with tetranitromethane has been shown to produce nitro/trinitromethyl addition products to the aromatic system, including dihydronaphthalene derivatives.[7] The reaction in solvents like dichloromethane or acetonitrile (B52724) predominantly yields cis- and trans-1-nitro-4-trinitromethyl-1,4-dihydronaphthalene and trans-2-nitro-1-trinitromethyl-1,2-dihydronaphthalene.[7] This indicates that under photochemical conditions, an addition pathway can compete with or dominate over the substitution pathway. These adducts are interesting as they can undergo subsequent elimination reactions to yield nitronaphthalenes.[7]

Data Presentation: Photochemical Reaction of Naphthalene with Tetranitromethane

| Product | Relative Yield |

| cis- and trans-1-Nitro-4-trinitromethyl-1,4-dihydronaphthalene | 85-95% (combined adducts) |

| trans-2-Nitro-1-trinitromethyl-1,2-dihydronaphthalene | |

| 1-Nitronaphthalene & 2-Nitronaphthalene | Minor products |

| (Data from the reaction with naphthalene, forming dihydronaphthalene adducts[7]) |

Logical Pathway for Photochemical Nitration

Experimental Protocol: Photochemical Nitration

(Based on the described reaction conditions[7])

-

Reaction Setup: Prepare a solution of naphthalene (or this compound) and tetranitromethane in an appropriate solvent (e.g., dichloromethane or acetonitrile) in a photochemical reactor.

-

Irradiation: Irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) while maintaining a constant temperature.

-

Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using techniques like GLC or HPLC to determine the ratio of adducts to substitution products.

-

Work-up and Isolation: Once the desired conversion is reached, stop the irradiation. Remove the solvent under reduced pressure.

-

Purification: Isolate and purify the different adducts and substitution products using column chromatography or preparative GLC.

Conclusion

This compound exhibits a rich and synthetically useful chemistry with electrophiles, dominated by addition reactions at its isolated double bond. This guide has detailed key transformations including epoxidation, halogenation, and nitration. By understanding the underlying mechanisms and having access to detailed protocols and quantitative data, researchers can effectively utilize this compound as a strategic starting material in the synthesis of complex target molecules. The choice between chemical and enzymatic methods, as highlighted in the epoxidation section, allows for a tailored approach depending on the desired outcomes, such as yield, scalability, and stereocontrol, which are critical considerations in modern drug discovery and development.

References

- 1. Electrophilic addition - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Photochemical nitration by tetranitromethane. Part VI. Predominant nitro/trinitromethyl addition to naphthalene in dichloromethane and acetonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Cobalt-Catalyzed Synthesis of Substituted 1,2-Dihydronaphthalenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a modern synthetic methodology for the preparation of substituted 1,2-dihydronaphthalenes utilizing cobalt catalysis. This approach offers a powerful tool for accessing these important structural motifs, which are prevalent in biologically active molecules and natural products. The core of this methodology lies in the metalloradical activation of readily accessible starting materials, offering a distinct advantage in terms of substrate scope and functional group tolerance.

Introduction

The 1,2-dihydronaphthalene (B1214177) framework is a key structural component in a variety of pharmacologically relevant compounds. Traditional methods for the synthesis of these structures often require multi-step sequences and may lack regioselectivity. The advent of transition metal catalysis has opened new avenues for more efficient and selective syntheses. In this context, cobalt catalysis has emerged as a powerful strategy, primarily through the generation and reaction of cobalt-carbene radical intermediates. This guide focuses on a specific, well-documented cobalt-catalyzed approach involving the reaction of o-styryl N-tosyl hydrazones.

Core Methodology: Cobalt(II)-Catalyzed Intramolecular Carbene Insertion

A robust method for the synthesis of substituted 1,2-dihydronaphthalenes involves the use of a cobalt(II) porphyrin complex, specifically [Co(TPP)], as a catalyst.[1] This reaction proceeds via the activation of (E)-2-(prop-1-en-1-yl)benzene-N-tosyl hydrazones, which serve as carbene precursors.[1][2] The key transformation is an intramolecular net carbene insertion into an allylic C(sp³)–H bond.[1]

The reaction is typically carried out under mild conditions and demonstrates good to excellent isolated yields, particularly for substrates bearing an ester group at the vinylic position.[1][2] The versatility of this method is highlighted by its tolerance to a range of substituents on the aromatic ring.[2]

Proposed Catalytic Cycle

The reaction is believed to proceed through the following key steps, as illustrated in the diagram below. The catalytic cycle is initiated by the coordination of a diazo compound, formed in situ from the deprotonated N-tosyl hydrazone, to the cobalt(II) catalyst.[1][2] This is followed by the formation of a critical cobalt(III)-carbene radical intermediate. This intermediate then undergoes a hydrogen atom transfer (HAT) from the benzylic C-H bond, leading to a diradical species that subsequently undergoes radical rebound to form the this compound product. An alternative pathway involving the formation of an o-quinodimethane (o-QDM) intermediate has also been proposed and is supported by DFT calculations and experimental observations, especially for certain substrates.[1]

Experimental Data

The following table summarizes the substrate scope for the cobalt-catalyzed synthesis of 1,2-dihydronaphthalenes, highlighting the yields obtained for various substituents.

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |

| 1 | H | COOEt | 1-ethoxycarbonyl-1,2-dihydronaphthalene | 85 |

| 2 | 4-Me | COOEt | 1-ethoxycarbonyl-6-methyl-1,2-dihydronaphthalene | 82 |

| 3 | 4-OMe | COOEt | 1-ethoxycarbonyl-6-methoxy-1,2-dihydronaphthalene | 78 |

| 4 | 4-Cl | COOEt | 6-chloro-1-ethoxycarbonyl-1,2-dihydronaphthalene | 90 |

| 5 | 4-CF₃ | COOEt | 1-ethoxycarbonyl-6-(trifluoromethyl)-1,2-dihydronaphthalene | 71 |

| 6 | 3-Me | COOEt | 1-ethoxycarbonyl-7-methyl-1,2-dihydronaphthalene | 88 |

| 7 | H | COMe | 1-acetyl-1,2-dihydronaphthalene | 45 |

| 8 | H | CN | 1-cyano-1,2-dihydronaphthalene | 30 |

Data extracted from Grotenhuis et al.[1][2]

As the data indicates, electron-donating and electron-withdrawing substituents on the aromatic ring are well-tolerated. The reaction is most efficient for substrates with an ethyl ester group (COOEt) at the R² position. A significant decrease in yield is observed when the ester is replaced with other electron-withdrawing groups like acetyl (COMe) or cyano (CN), which may suggest the influence of the R² group on the stability of intermediates or the rate of the cyclization step.[1]

Detailed Experimental Protocol

The following is a representative experimental procedure for the cobalt-catalyzed synthesis of 1-ethoxycarbonyl-1,2-dihydronaphthalene.

Materials:

-

(E)-ethyl 2-(2-(prop-1-en-1-yl)phenyl)acetate N-tosyl hydrazone (1.0 equiv)

-

[Co(TPP)] (cobalt(II) tetraphenylporphyrin) (2 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous 1,2-dichloroethane (B1671644) (DCE)

Procedure:

-

To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the (E)-ethyl 2-(2-(prop-1-en-1-yl)phenyl)acetate N-tosyl hydrazone, [Co(TPP)], and K₂CO₃.

-

Evacuate and backfill the Schlenk tube with argon three times.

-

Add anhydrous 1,2-dichloroethane via syringe.

-

The reaction mixture is stirred at 80 °C and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a short pad of silica (B1680970) gel, eluting with dichloromethane.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1-ethoxycarbonyl-1,2-dihydronaphthalene.

Experimental Workflow

The general workflow for this synthetic procedure is outlined below.

Mechanistic Insights from DFT and Trapping Experiments

Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction mechanism.[1][2] These calculations support the formation of the cobalt(III)-carbene radical intermediate and suggest that the pathway involving the release of an o-quinodimethane intermediate is energetically feasible.[1] Radical trapping experiments, for instance with TEMPO, have confirmed the involvement of radical intermediates in the catalytic process.[1]

Conclusion

The cobalt-catalyzed synthesis of substituted 1,2-dihydronaphthalenes from o-styryl N-tosyl hydrazones represents a highly effective and versatile synthetic method.[1][2] The reaction proceeds through a fascinating metalloradical mechanism, offering a unique approach to C-H functionalization. The mild reaction conditions, good functional group tolerance, and high yields for certain substrates make this a valuable tool for synthetic chemists in academia and industry, particularly in the context of drug discovery and development where access to diverse molecular scaffolds is paramount. Further investigations into expanding the substrate scope and developing enantioselective variants of this transformation are promising areas for future research.

References

- 1. Catalytic this compound and E -aryl-diene synthesis via Co III –Carbene radical and o -quinodimethane intermediates - Chemical Science (RSC Publishing) DOI:10.1039/C7SC03909C [pubs.rsc.org]

- 2. Catalytic this compound and E-aryl-diene synthesis via CoIII–Carbene radical and o-quinodimethane intermediates - PMC [pmc.ncbi.nlm.nih.gov]

The Thermal Decomposition of 1,2-Dihydronaphthalene: A Deep Dive into Radical Intermediates and Reaction Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of 1,2-dihydronaphthalene (B1214177) (DHN) serves as a critical model for understanding the complex radical-mediated processes that occur during the thermal treatment of hydroaromatic compounds. This is of particular relevance in fields such as coal liquefaction, petroleum chemistry, and the stability of drug molecules at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, focusing on the radical intermediates, reaction products, and the experimental and computational methodologies used to elucidate these complex pathways.

Core Reaction Products and Radical Intermediates

The thermal decomposition of this compound proceeds through a free-radical chain mechanism, leading to a variety of products depending on the reaction conditions, particularly temperature.[1][2] At temperatures around 300°C, the primary products include tetralin, naphthalene, and hydrogen, alongside several C20 hydrocarbon dimers.[3][4] As the temperature increases to the 400-450°C range, the formation of hydrogen atoms becomes more significant, which then participate in subsequent hydrocracking reactions.[3][4]

The reaction is initiated by a molecule-assisted homolysis, a process where two closed-shell molecules react to form free radicals.[5] The key radical intermediates that have been identified or proposed in the thermal decomposition of this compound are:

The formation and subsequent reactions of these radicals are central to the overall decomposition pathway. The stability of these radical intermediates is a key factor in determining the product distribution, with resonance stabilization playing a significant role.[6]

Quantitative Analysis of Reaction Products

The product distribution from the thermal decomposition of this compound provides crucial insights into the underlying reaction mechanisms. The following tables summarize the quantitative data on the major and minor products formed under different conditions, as reported in the literature.

Table 1: Major Products from the Thermal Decomposition of this compound

| Product | Yield (%) at 300°C[3] | Yield (%) at 427°C[3] |

| Tetralin | Major | Major |

| Naphthalene | Major | Major |

| Hydrogen | Present | Present |

Table 2: C20 Hydrocarbon Products from the Thermal Decomposition of this compound at 300°C[3]

| Compound | Proposed Structure | Yield (%) |

| 1 | Addition of 2-hydronaphthyl to DHN, followed by cyclization and H-abstraction | Present |

| 2 | Addition of 2-hydronaphthyl to DHN, followed by cyclization and H-abstraction | Present |

| 3 | Addition of 1-tetralyl radical to DHN, followed by H-abstraction | Present |

| 4 | Addition of 2-tetralyl radical to DHN | Present |

| 5 | Addition of 2-tetralyl radical to DHN | Present |

Experimental Protocols

The elucidation of the thermal decomposition mechanism of this compound has relied on a combination of sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited in the foundational research.

Synthesis of Deuterated this compound

Mechanistic studies often employ isotopically labeled compounds to trace the fate of specific atoms. The synthesis of deuterated this compound is a crucial first step.

-

Objective: To synthesize this compound-4-d to probe the reaction mechanism.

-

Procedure:

-

1-Tetralone is reduced using lithium aluminum deuteride (B1239839) (LiAlD4).

-

The resulting deuterated alcohol is then distilled from potassium bisulfate (KHSO4).

-

A second distillation is performed to yield this compound-4-d with high purity (99%).[3]

-

Pyrolysis Experiments

The core of the investigation involves the controlled thermal decomposition of the substrate.

-

Apparatus: Pyrolysis is typically carried out in a sealed reactor, often a glass tube, that has been meticulously cleaned and dried.

-

Sample Preparation: A known quantity of this compound (or its deuterated analogue) is placed in the reactor. For reactions in the presence of a solvent, the solvent is added at this stage.

-

Reaction Conditions: The sealed reactor is heated in a furnace to the desired temperature (e.g., 300°C or 400-450°C) for a specified duration.

-

Product Collection: After the reaction, the reactor is cooled, and the contents (gas and liquid phases) are carefully collected for analysis.

Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the volatile and semi-volatile products of the decomposition.[7][8]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Sample Introduction: The collected reaction mixture is injected into the GC.

-

Separation: The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a capillary column).[9]

-

Detection and Identification: As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "fingerprint" for identification by comparison with spectral libraries.[7]

-

Quantification: The abundance of each product can be determined from the peak areas in the gas chromatogram.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the unambiguous identification of the reaction products, especially the complex C20 dimers.[2][10][11]

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: The product mixture or isolated fractions are dissolved in a suitable deuterated solvent.

-

Analysis: 1H and 13C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure of the products.[3] For complex mixtures, two-dimensional NMR techniques can be employed to resolve overlapping signals and establish connectivity between atoms.

Reaction Pathways and Mechanisms

The experimental data points to a complex interplay of radical initiation, propagation, and termination steps. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical relationships in the thermal decomposition of this compound.

Caption: Initiation of thermal decomposition via molecule-assisted homolysis.

Caption: Pathways to the formation of C20 hydrocarbon dimers.

Computational Insights

While experimental studies provide the foundational data, computational chemistry offers a powerful complementary tool to investigate the energetics and structures of the transient radical intermediates and transition states.[12][13][14] Density functional theory (DFT) calculations can be used to:

-

Calculate the bond dissociation energies to predict the most likely points of bond cleavage.

-

Determine the relative stabilities of the different radical intermediates.[15][16]

-

Map the potential energy surfaces of the various reaction pathways to identify the lowest energy routes.[17][18]

These computational approaches can help to refine the proposed mechanisms and provide a more detailed, quantitative understanding of the reaction dynamics.

Conclusion

The thermal decomposition of this compound is a rich and complex process that exemplifies the principles of free-radical chemistry. The identification of key products and radical intermediates, through a combination of detailed experimental work and computational analysis, has provided a robust framework for understanding the degradation of hydroaromatic systems. This knowledge is not only of fundamental academic interest but also has significant practical implications for industrial processes and the development of stable chemical entities in various applications. Further research, particularly in the area of in-situ spectroscopic observation of radical intermediates, will continue to refine our understanding of these important reactions.

References

- 1. Base-Induced Dehydrogenative and Dearomative Transformation of 1-Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ NMR characterization of pyrolysis oil during accelerated aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Products, radical intermediates, and hydrogen atom production in the thermal decomposition of this compound (Journal Article) | OSTI.GOV [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Unravelling potential reaction intermediates during catalytic pyrolysis of polypropylene with microscopy and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. osti.gov [osti.gov]

- 12. scilit.com [scilit.com]

- 13. Computational study of the initial stage of diborane pyrolysis. | Semantic Scholar [semanticscholar.org]

- 14. Computational study of the initial stage of diborane pyrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.nrel.gov [docs.nrel.gov]

- 16. A quantitative metric for organic radical stability and persistence using thermodynamic and kinetic features - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. H(2) ejection from polycyclic aromatic hydrocarbons: infrared multiphoton dissociation study of protonated this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

The Central Role of 1,2-Dihydronaphthalene-1,2-diol in Naphthalene Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthalene (B1677914), a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental pollutant and a constituent of various industrial products. Its metabolism is of significant interest to researchers, toxicologists, and drug development professionals due to the production of reactive metabolites that can lead to cellular toxicity and carcinogenicity. A pivotal intermediate in this metabolic cascade is 1,2-dihydronaphthalene-1,2-diol (B1198776). This technical guide provides an in-depth exploration of the formation, stereochemistry, and metabolic fate of this crucial diol, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Formation of this compound-1,2-diol: A Two-Step Enzymatic Process

The biotransformation of naphthalene to this compound-1,2-diol is a critical detoxification step, primarily occurring in the liver. This conversion is a sequential, two-step enzymatic process involving cytochrome P450 (CYP) monooxygenases and epoxide hydrolase (EH).

First, naphthalene is oxidized by CYP enzymes to form the highly reactive and chiral naphthalene-1,2-oxide.[1][2] This epoxide is a key branching point in naphthalene metabolism, as it can be detoxified or lead to the formation of toxic adducts. Subsequently, microsomal epoxide hydrolase (mEH) catalyzes the hydration of naphthalene-1,2-oxide to the more stable and less reactive trans-1,2-dihydro-1,2-naphthalenediol.[2]

The formation of this dihydrodiol is a critical detoxification pathway, as it prevents the reactive epoxide from binding to cellular macromolecules. However, the dihydrodiol itself is not an inert endpoint and can be further metabolized to generate other reactive species.

Stereochemistry of Metabolism